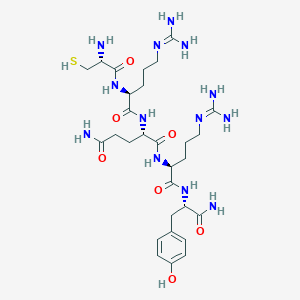
Neuropeptide Y (32-36) amide, cys-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide Y (32-36) amide, cys-, also known as Neuropeptide Y (32-36) amide, cys-, is a useful research compound. Its molecular formula is C29H49N13O7S and its molecular weight is 723.9 g/mol. The purity is usually 95%.
The exact mass of the compound Neuropeptide Y (32-36) amide, cys- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neuropeptide Y (32-36) amide, cys- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide Y (32-36) amide, cys- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Physiological Roles and Mechanisms
Neuropeptide Y (32-36) amide, cys- is primarily involved in the modulation of appetite and energy homeostasis. It interacts with several NPY receptors, particularly Y1 and Y2, influencing feeding behavior and energy expenditure.
Appetite Regulation
- Mechanism : NPY is released during periods of fasting and acts on hypothalamic receptors to stimulate food intake. The C-terminal fragment (32-36) retains significant biological activity, promoting an increase in food consumption .
- Case Study : A study demonstrated that administration of NPY (32-36) in rodent models increased caloric intake significantly compared to controls, highlighting its potential as a target for obesity treatments .
Neuroprotective Effects
Research indicates that NPY fragments may have neuroprotective properties, particularly in neurodegenerative diseases.
Neuroprotection in Models of Injury
- Mechanism : NPY promotes neuronal survival and reduces apoptosis through activation of specific receptors that mediate intracellular signaling pathways .
- Case Study : In models of traumatic brain injury, treatment with NPY (32-36) led to improved recovery outcomes and reduced neuronal loss compared to untreated groups .
Stress Response Modulation
NPY is known to play a critical role in the body's response to stress.
Anxiety and Stress Disorders
- Mechanism : The peptide modulates the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress-related behaviors .
- Case Study : Clinical trials involving patients with anxiety disorders showed that modulation of NPY levels could alleviate symptoms, suggesting therapeutic potential for NPY (32-36) analogs in psychiatric conditions .
Cardiovascular Applications
Recent studies have explored the role of NPY in cardiovascular health.
Vascular Regulation
- Mechanism : NPY is involved in vasoconstriction and blood pressure regulation through its action on vascular smooth muscle cells .
- Case Study : Research indicated that NPY (32-36) administration resulted in significant changes in blood flow dynamics in hypertensive models, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Potential Therapeutic Applications
The unique properties of Neuropeptide Y (32-36) amide, cys-, make it a candidate for various therapeutic applications.
Propiedades
Número CAS |
132880-12-7 |
|---|---|
Fórmula molecular |
C29H49N13O7S |
Peso molecular |
723.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C29H49N13O7S/c30-17(14-50)24(46)39-18(3-1-11-37-28(33)34)25(47)41-20(9-10-22(31)44)27(49)40-19(4-2-12-38-29(35)36)26(48)42-21(23(32)45)13-15-5-7-16(43)8-6-15/h5-8,17-21,43,50H,1-4,9-14,30H2,(H2,31,44)(H2,32,45)(H,39,46)(H,40,49)(H,41,47)(H,42,48)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
SORPHVHNJWPWKB-SXYSDOLCSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |
Key on ui other cas no. |
132880-12-7 |
Secuencia |
CRQRY |
Sinónimos |
Cys-Arg-Gln-Arg-Tyr-NH2 Cys-neuropeptide Y (32-36) amide Cys-NPY (32-36)-amide neuropeptide Y (32-36) amide, Cys- neuropeptide Y (32-36)-NH2, cysteine- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















